FGFR3 Selectivity Over FGFR1
In direct enzymatic assays, FGFR3-IN-4 exhibits an IC50 value of less than 50 nM against FGFR3 and demonstrates at least a 10-fold higher selectivity for FGFR3 relative to FGFR1 . This selectivity profile is quantitatively defined, contrasting with pan-FGFR inhibitors like Pemigatinib, which potently inhibit FGFR1 (IC50 = 0.4 nM), FGFR2 (0.5 nM), FGFR3 (1.2 nM), and FGFR4 (30 nM) with minimal isoform discrimination .
| Evidence Dimension | IC50 and Fold Selectivity (FGFR3 vs. FGFR1) |
|---|---|
| Target Compound Data | FGFR3 IC50 < 50 nM; ≥10-fold selectivity for FGFR3 over FGFR1 |
| Comparator Or Baseline | Pemigatinib (pan-FGFR): FGFR1 IC50 = 0.4 nM, FGFR3 IC50 = 1.2 nM (selectivity ratio ~0.33-fold favoring FGFR1 over FGFR3) |
| Quantified Difference | FGFR3-IN-4 offers >10-fold FGFR3 preference; Pemigatinib exhibits no FGFR3 selectivity |
| Conditions | In vitro enzymatic kinase activity assays; exact assay conditions not fully disclosed in vendor datasheets |
Why This Matters
The >10-fold selectivity window ensures that observed biological effects can be more confidently attributed to FGFR3 inhibition rather than confounding pan-FGFR activity, which is critical for target validation and mechanistic studies in FGFR3-driven models.
